Intrinsic Kinase Inhibitory Potency: Activity Profile of the Core Scaffold vs. Optimized Derivatives
The unelaborated core scaffold, methyl 3-amino-1H-indazole-6-carboxylate (SID57288035), demonstrates minimal intrinsic kinase inhibition, with an IC50 > 55.69 µM against a human kinase target in a standardized assay . This high IC50 value indicates that the compound itself is not a potent drug candidate. However, this is its primary differentiation: it serves as an ideal, inactive starting point for fragment-based drug discovery and scaffold hopping. In stark contrast, a derivative elaborated from the 6-position of this core, GSK-2334470, achieves an IC50 of approximately 10 nM against PDK1, representing a >5,500-fold enhancement in potency [1]. This quantitative difference underscores the core's value as a highly optimizable scaffold with no confounding off-target activity at baseline.
| Evidence Dimension | In vitro Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | > 55.69 µM (inactive) |
| Comparator Or Baseline | GSK-2334470 (a 6-substituted 3-aminoindazole derivative) |
| Quantified Difference | >5,500-fold improvement in potency (10 nM vs. >55.69 µM) |
| Conditions | Human kinase assay (Assay IDs: ALA1738554, ALA1738603) vs. PDK1 kinase assay |
Why This Matters
This confirms the scaffold's utility in medicinal chemistry: it provides a clean, inactive starting point, allowing researchers to confidently attribute any subsequent biological activity entirely to their synthetic modifications, without interference from intrinsic core activity.
- [1] GenStore. (n.d.). GSK-2334470 (B1555) Product Datasheet. Retrieved from https://gen.store View Source
